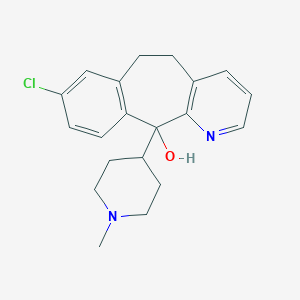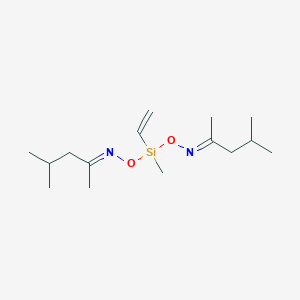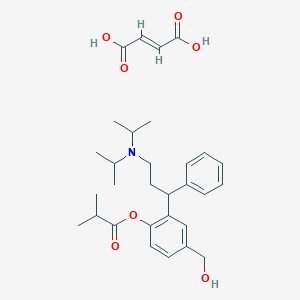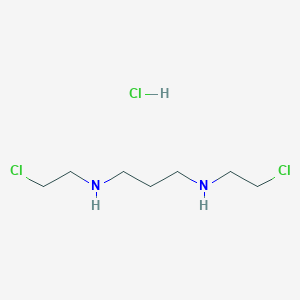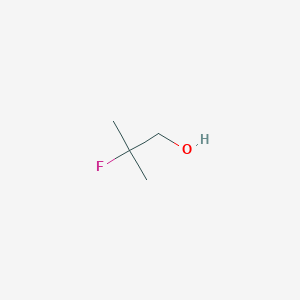![molecular formula C9H11N3S B129842 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159417-88-6](/img/structure/B129842.png)
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione, also known as AE-BIT, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory properties. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant properties, which may contribute to its potential use as an anti-microbial agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various scientific research fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione for various therapeutic applications. Further research is also needed to determine the potential side effects and toxicity of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Finally, studies are needed to explore the potential use of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione in combination with other therapeutic agents for enhanced efficacy.
Synthesemethoden
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with thioacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization. This method yields high purity and yield of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione.
Wissenschaftliche Forschungsanwendungen
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
159417-88-6 |
|---|---|
Produktname |
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione |
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI-Schlüssel |
YCKDQAGTKSNHLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
Synonyme |
2H-Benzimidazole-2-thione,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



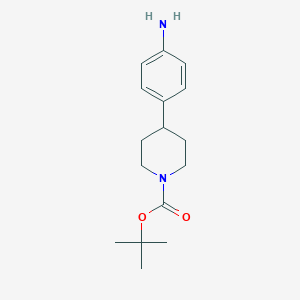
acetic acid](/img/structure/B129763.png)
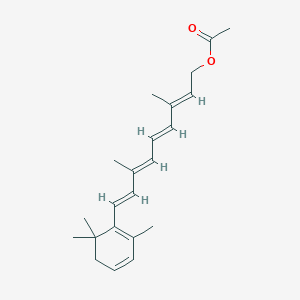
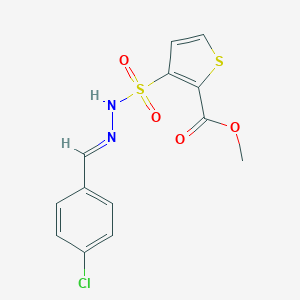

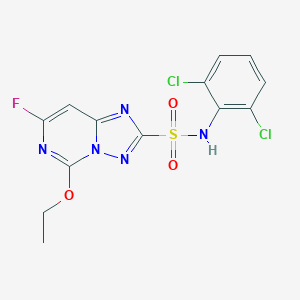
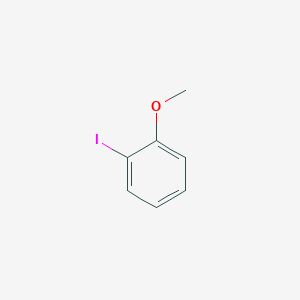
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
